

A Technical Guide to the Physicochemical Properties of Dichlorophenyl Beta-Amino Acids

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Compound of Interest

Compound Name: 3-Amino-3-(2,3-dichlorophenyl)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of dichlorophenyl beta-amino acids. These non-proteinogenic amino acids are of significant interest in medicinal chemistry and drug development due to their unique structural features, which can influence peptide conformation, metabolic stability, and biological activity. [1][2] This document details key parameters, presents experimental protocols for their determination, and visualizes relevant workflows and biological pathways.

Core Physicochemical Properties

The positioning of the chloro-substituents on the phenyl ring, as well as the specific isomer of the beta-amino acid, significantly influences the molecule's electronic and steric properties. These, in turn, dictate its behavior in biological systems. Below is a summary of available data for representative dichlorophenyl amino acid derivatives.

Quantitative Data Summary

The following tables summarize key physicochemical data for various dichlorophenyl amino acid derivatives. It is important to note that many values are computationally predicted and should be confirmed experimentally.

Table 1: Computed Properties of Dichlorophenyl Amino Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Boiling Point (°C) | Density (g/cm ³) |
|--|---|--------------------------|--------|--------------------|------------------------------|
| N-[3,4-Dichlorophenyl]-beta-alanine | C ₉ H ₉ Cl ₂ NO ₂ | 234.08 | 3.4 | - | - |
| (S)-2-Amino-3-(2,4-dichlorophenyl)propanoic acid (L-2,4-Dichlorophenylalanine) | C ₉ H ₉ Cl ₂ NO ₂ | 234.20 | - | 368.1 at 760mmHg | 1.45 |
| 3-Amino-3-(2,4-dichlorophenyl)propionic acid | C ₉ H ₉ Cl ₂ NO ₂ | 234.08 | - | - | - |
| 4-Amino-1-(2,5-dichlorophenyl)pentan-2-one | C ₁₁ H ₁₃ Cl ₂ NO | 246.13 | 2.2 | - | - |
| 3-Amino-1-(2,4-dichlorophenyl)pentan-1-one | C ₁₁ H ₁₃ Cl ₂ NO | 246.13 | 2.8 | - | - |

Data sourced from PubChem and other chemical suppliers.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Note: XLogP3 is a commonly used computational method for estimating logP.

Table 2: Experimentally Relevant Properties

| Property | General Observations for Amino Acids | Significance in Drug Development |
|---------------|---|--|
| Melting Point | Typically high (e.g., 200-300°C) due to strong ionic interactions in the zwitterionic form; often decompose before melting. [8] | Indicates purity and lattice energy of the solid form, affecting solubility and dissolution rate. [9] |
| Solubility | Generally soluble in water and insoluble in non-polar organic solvents. [8] [10] Solubility is pH-dependent, with a minimum at the isoelectric point. [11] [12] | Critical for formulation, bioavailability, and administration route. Poor solubility is a major challenge in drug development. [9] [13] |
| pKa | Amino acids have at least two pKa values: ~2-2.5 for the carboxylic acid group and ~9-10 for the amino group. [14] Side chains can have additional pKa values. [14] | Determines the ionization state of the molecule at a given pH, which affects solubility, membrane permeability, and receptor binding. |
| logP / logD | A measure of lipophilicity. For ionizable molecules like amino acids, logD (distribution coefficient) is pH-dependent. | A key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A balance between hydrophilicity and lipophilicity is crucial. [15] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline standard protocols for determining the key properties of dichlorophenyl beta-amino acids.

Determination of pKa by Titration

The acid dissociation constants (pKa) are determined by monitoring the pH of an amino acid solution as it is titrated with a strong acid and a strong base.[\[16\]](#)[\[17\]](#)

Principle: Amino acids are amphoteric molecules that can act as both acids and bases.[17]

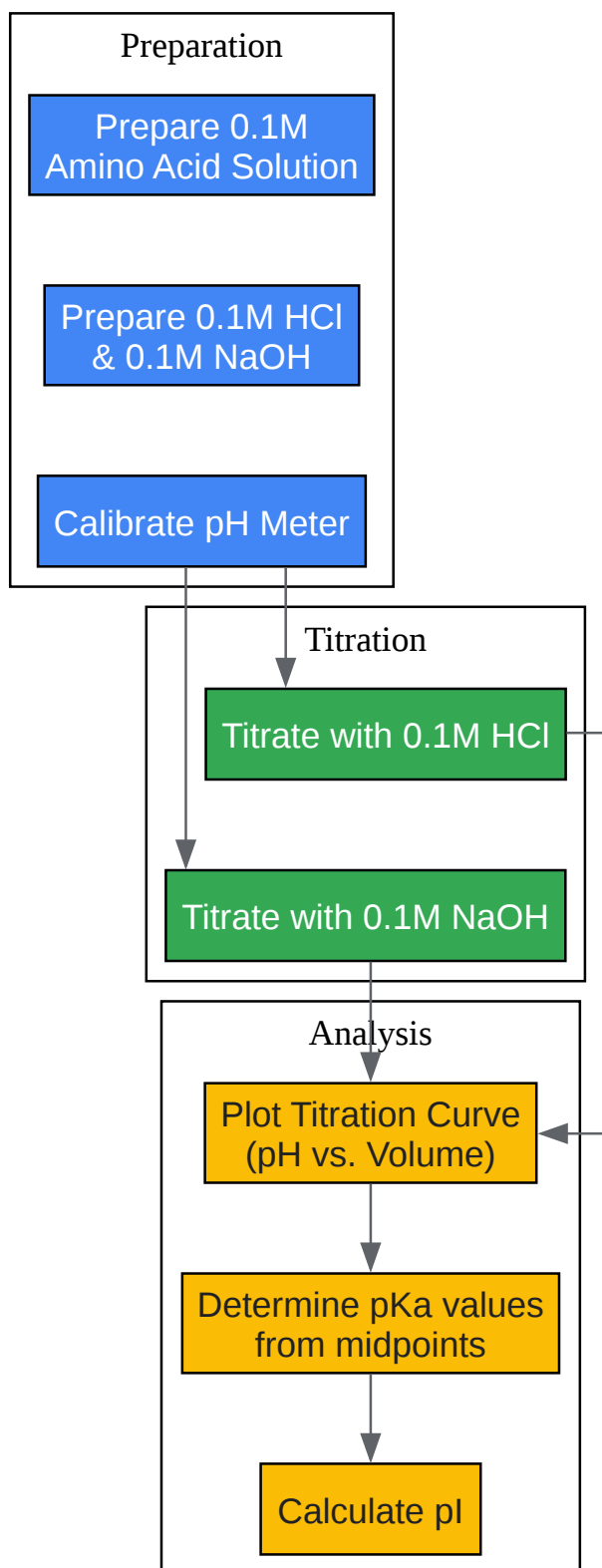
Titration with an acid protonates the carboxylate group, while titration with a base deprotonates the ammonium group. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.[17]

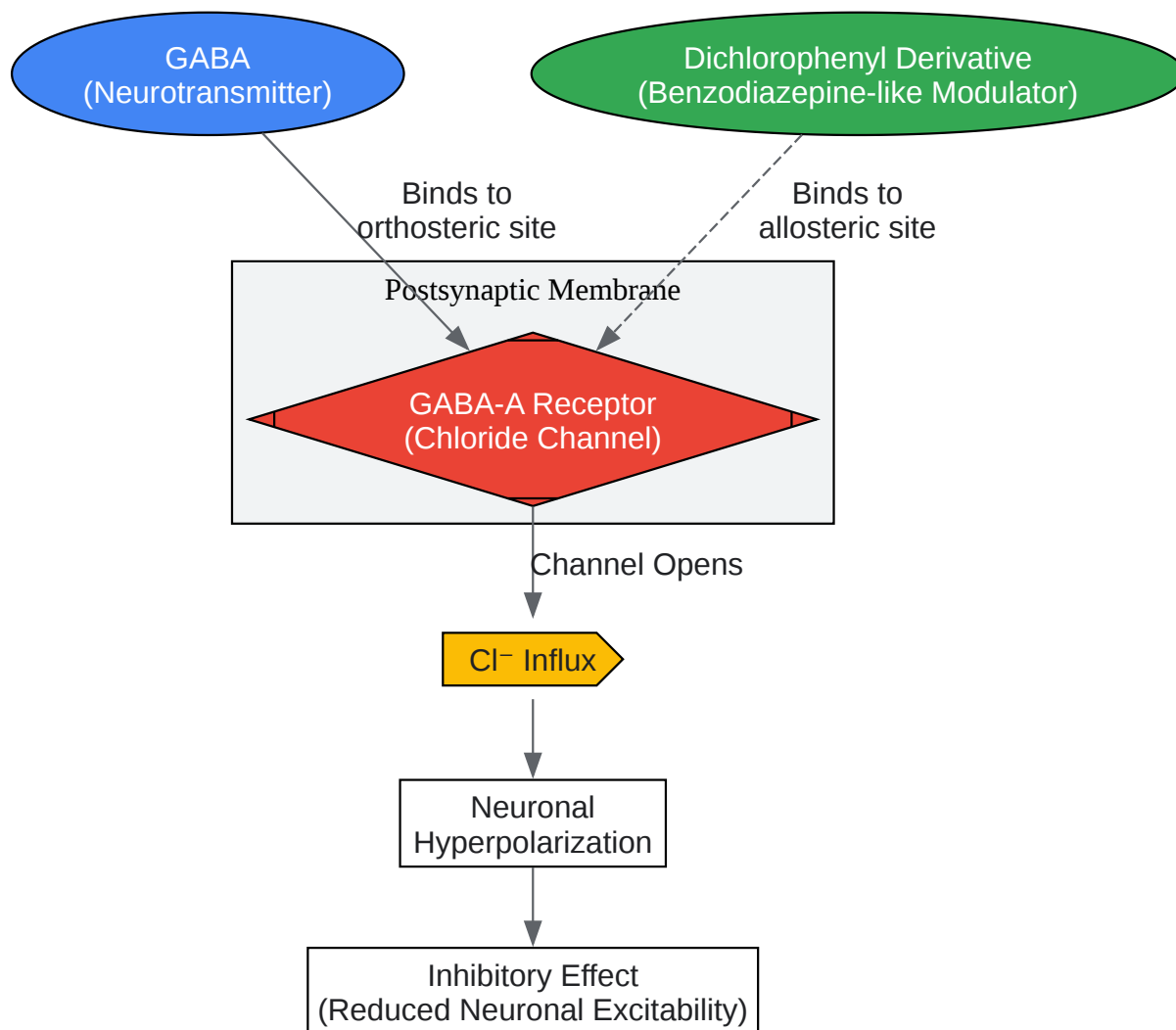
Methodology:

- Preparation: Prepare a 0.1 M solution of the dichlorophenyl beta-amino acid in deionized water. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
- Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[18]
- Acidic Titration:
 - Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker.[18]
 - Measure the initial pH.
 - Add small, precise increments (e.g., 0.3 mL) of 0.1 M HCl from a burette.[18]
 - Record the pH after each addition, allowing the reading to stabilize.
 - Continue until the pH drops to approximately 1.5.[18]
- Basic Titration:
 - Rinse the electrode thoroughly and use a fresh 20 mL sample of the amino acid solution.
 - Titrate with 0.1 M NaOH in a similar incremental manner until the pH reaches approximately 12.5.[18]
- Data Analysis:
 - Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate two titration curves.
 - The pKa of the carboxyl group (pKa1) is the pH at the midpoint of the first equivalence point in the acidic titration.

- The pKa of the amino group (pKa2) is the pH at the midpoint of the equivalence point in the basic titration.
- The isoelectric point (pI) can be calculated as the average of pKa1 and pKa2.[\[14\]](#)

Workflow Visualization:





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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. N-[3,4-Dichlorophenyl]-beta-alanine | C₉H₉Cl₂NO₂ | CID 600047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aaep.bocsci.com [aaep.bocsci.com]
- 5. 4-Amino-1-(2,5-dichlorophenyl)pentan-2-one | C₁₁H₁₃Cl₂NO | CID 116555944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-1-(2,4-dichlorophenyl)pentan-1-one | C₁₁H₁₃Cl₂NO | CID 81462400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Productdetails- [acrotein.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 13. microbenotes.com [microbenotes.com]
- 14. Amino Acids [hackert.cm.utexas.edu]
- 15. enamine.net [enamine.net]
- 16. scribd.com [scribd.com]
- 17. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
- 18. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
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